molecular formula C8H13N3 B047973 5-(aminomethyl)-N,N-dimethylpyridin-2-amine CAS No. 354824-17-2

5-(aminomethyl)-N,N-dimethylpyridin-2-amine

Cat. No.: B047973
CAS No.: 354824-17-2
M. Wt: 151.21 g/mol
InChI Key: YJIDKQVYACIBPR-UHFFFAOYSA-N
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Description

5-(aminomethyl)-N,N-dimethylpyridin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • In medicinal chemistry, this compound is utilized in the synthesis of heterocyclic compounds, such as 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, which are relevant for combinatorial libraries (Schmid, Schühle, & Austel, 2006).

  • In the context of organic synthesis, the compound has been used in various reactions. For example, it's involved in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, showcasing an efficient and stereoselective process (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

  • The compound also finds application in catalysis, as evidenced by studies like the metalation of (tert-butyldimethylsilyl)(2-pyridylmethyl)amine with dimethylzinc, leading to zinc-mediated carbon-carbon coupling reactions (Westerhausen et al., 2001).

  • Additionally, it plays a role in the development of analytical methods, such as a precolumn derivatization method for determining free amines in wastewater, highlighting its potential for real-world applications (You et al., 2002).

  • Its relevance extends to the field of food chemistry, where it is used in the analysis of non-polar heterocyclic aromatic amines in cooked beefburgers (Mesa, Padró, & Reta, 2013).

Mechanism of Action

If the compound is biologically active, this would involve a discussion of how the compound interacts with biological systems or processes .

Safety and Hazards

This would cover any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling, storing, and disposing of the compound .

Properties

IUPAC Name

5-(aminomethyl)-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11(2)8-4-3-7(5-9)6-10-8/h3-4,6H,5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIDKQVYACIBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588521
Record name 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354824-17-2
Record name 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(aminomethyl)-N,N-dimethylpyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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